3-Benzyl-1,2,3-benzotriazin-4(3H)-imine
Description
Properties
CAS No. |
958-17-8 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-benzyl-1,2,3-benzotriazin-4-imine |
InChI |
InChI=1S/C14H12N4/c15-14-12-8-4-5-9-13(12)16-17-18(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
ZAYTWEOAKIBPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=N)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Classical Diazotization and Cyclization
- Starting Material: Anthranilamide or substituted 2-aminobenzamides.
- Procedure: Treatment with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0 °C) to form diazonium intermediates, followed by cyclization to benzotriazin-4(3H)-ones.
- Isolation: Neutralization and precipitation yield the benzotriazinone core.
- Functionalization: Introduction of the benzyl group at the 3-position can be achieved by alkylation of the nitrogen atom or via substitution reactions on the benzotriazinone scaffold.
Notes: This method is well-established but involves strong acids and can be limited by substrate sensitivity.
Metal-Catalyzed C–H Amidation Followed by Nitrosation
- Catalyst: Cp*Co(III) complex.
- Step 1: Direct C–H amidation of benzamides using 1,4,2-dioxazol-5-ones as amidating agents to form 2-acetamido benzamide intermediates.
- Step 2: Treatment of the crude intermediate with tert-butyl nitrite under mild conditions to induce cyclization to benzotriazin-4(3H)-ones.
- Advantages: Mild conditions, one-pot procedure, scalable, and applicable to a variety of substituted benzamides.
- Yields: High yields reported with reaction times around 5 hours.
- Mechanistic Insight: DFT studies support the catalytic cycle and reaction pathway.
Photochemical Cyclization via Continuous Flow Processing
- Method: Photochemical cyclization of amide-bearing aryl triazines under violet light (420 nm).
- Process: Nitrogen-centered-H shift leads to cyclization forming benzotriazin-4(3H)-ones.
- Setup: Continuous flow reactors enhance scalability and reproducibility.
- Benefits: Metal-free, mild, green chemistry approach with high yields and broad substrate scope.
- Byproducts: N-methylacetamide is the sole byproduct.
- Application: Suitable for synthesizing benzotriazinones with various substituents, including benzyl groups at the 3-position.
Alkylation of Benzotriazin-4(3H)-ones
- Approach: Direct alkylation of the nitrogen atom at the 3-position of benzotriazin-4(3H)-ones using benzyl halides or benzylating agents.
- Reagents: Strong bases such as LDA (lithium diisopropylamide) to generate the anion, followed by reaction with benzyl bromide or chloride.
- Yields: Excellent yields and high diastereoselectivity reported in related isoindolinone systems, suggesting applicability to benzotriazinones.
- Considerations: Requires careful control of reaction conditions to avoid over-alkylation or decomposition.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|---|
| Classical Diazotization | NaNO2, HCl, 0 °C | Established, straightforward | Harsh acidic conditions | Moderate to High | Moderate |
| Cp*Co(III)-Catalyzed Amidation | Cp*Co(III), 1,4,2-dioxazol-5-ones, t-BuONO | Mild, one-pot, broad substrate scope | Requires catalyst and specialized reagents | High (up to 85) | High |
| Photochemical Cyclization | Violet light (420 nm), continuous flow | Metal-free, green, scalable | Requires photochemical setup | High (up to 90) | High |
| Alkylation of Benzotriazinones | LDA, benzyl halides | High yield, selective alkylation | Sensitive to reaction conditions | High (80–95) | Moderate |
Detailed Research Findings
Metal-Free Cyanation and Denitrogenation: Recent studies have shown that 1,2,3-benzotriazin-4(3H)-ones can undergo metal-free denitrogenative cyanation to yield N-alkyl derivatives, indicating potential pathways for functionalization at the 3-position.
One-Pot Oxidative Amidation: Oxidative amidation of aldehydes via nitrile imine intermediates can be adapted for the synthesis of benzyl-substituted benzotriazinones, providing a route to N-benzyl derivatives under mild conditions.
Mechanistic Insights: DFT calculations on Cp*Co(III)-catalyzed amidation reveal a concerted metalation-deprotonation mechanism facilitating C–H activation, followed by nitrosation and cyclization steps to form the benzotriazinone ring.
Photochemical Methodology: The photochemical approach leverages a nitrogen-centered hydrogen shift, a novel mechanism in this context, enabling efficient ring closure without metal catalysts and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2,3-benzotriazin-4(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazine derivatives .
Scientific Research Applications
3-Benzyl-1,2,3-benzotriazin-4(3H)-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The benzotriazinone scaffold is versatile, with substitutions at the 3-position significantly altering reactivity, stability, and biological activity. Below is a comparative analysis of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine with key analogs:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)
- Structure : Hydroxyl group at the 3-position.
- Key Properties :
- HIV Latency Reversal : Inhibits STAT5 SUMOylation, reactivating latent HIV in CD4+ T cells .
- Peptide Synthesis : Acts as a coupling reagent due to its ability to activate carboxylic acids .
- Mechanistic Insight : The hydroxyl group is critical for hydrogen bonding and interaction with STAT5, enabling transcriptional activation .
- Stability : Prone to hydrolysis under acidic/basic conditions due to the labile -N=N=N- group .
Comparison with 3-Benzyl Derivative :
- The benzyl group in 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine likely enhances stability compared to HODHBt’s hydroxyl group, which is reactive and less lipophilic.
- HODHBt’s antiviral mechanism is tied to its hydroxyl substitution, whereas the benzyl analog’s anticonvulsant activity (discussed below) suggests divergent biological targets .
3-Aryl/Alkenyl-1,2,3-benzotriazin-4(3H)-ones
- Structure : Aryl or alkenyl groups at the 3-position.
- Thermal Behavior :
- Reactivity : The triazine ring acts as a "masked diazonium" group, enabling reductive cleavage to indazoles .
Comparison with 3-Benzyl Derivative :
- The benzyl group may stabilize the triazine ring against thermal degradation compared to aryl/alkenyl groups, which undergo rearrangement more readily.
- Synthetic routes for 3-benzyl derivatives (e.g., microwave-assisted alkylation) differ from traditional cyclization methods used for aryl analogs .
Benzotriazinone Sulfonamides
- Structure: Sulfonamide groups appended to the benzotriazinone core .
- Synthesis : Prepared via multistep reactions starting from isatin, involving nitration, cyclization, and sulfonylation .
- Spectroscopic Features :
Comparison with 3-Benzyl Derivative :
- Sulfonamides exhibit higher polarity due to the sulfonyl group, contrasting with the lipophilic benzyl substitution.
- The anticonvulsant activity of 3-benzyl derivatives (see Table 1) suggests a different pharmacological niche compared to sulfonamide hybrids .
3-Benzyl-1,2,3-benzotriazin-4(3H)-ones (Anticonvulsant Analogs)
- Synthesis: Microwave-assisted alkylation of 1,2,3-benzotriazin-4(3H)-one with benzyl halides yields 3-benzyl derivatives in moderate yields (minor O-alkylated byproducts) .
- Structural Advantage : The benzyl group enhances blood-brain barrier penetration, critical for central nervous system targets.
Comparison with 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine derivatives, and how do their yields compare?
- Methodological Answer : The synthesis of benzotriazinone derivatives typically involves cyclization via diazotization of anthranilamides (Method A), which offers broad applicability and higher yields (70–80%) compared to alternative approaches. For example, Method B uses dialkylaminoalkyl chlorides with halogenated benzotriazinones but yields ≤50%, while Method C employs dialkylaminoalkylamines with diazotized methyl esters of anthranilic acids but is less efficient . Optimization of reaction conditions (e.g., temperature, solvent) is critical for reproducibility.
Q. How is 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine utilized in peptide synthesis?
- Methodological Answer : Derivatives like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and its phosphorylated analog DEPBT are widely used as coupling reagents. DEPBT, synthesized from diethyl chloridophosphate and HOOBt, minimizes racemization and achieves peptide bond formation in >90% yields. The mechanism involves activation of carboxyl groups via stable active esters .
Q. What analytical techniques are essential for characterizing benzotriazinone derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹⁹F) and high-performance liquid chromatography (HPLC) are standard for structural confirmation. For example, 3,5-bis(trifluoromethyl)benzoic acid, a related compound, is validated using quantitative NMR and certified reference materials (CRMs) to ensure purity . Mass spectrometry (MS) and X-ray crystallography further resolve stereochemical ambiguities.
Advanced Research Questions
Q. How do reduction pathways of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine derivatives lead to contradictory products?
- Methodological Answer : The heterocyclic system can act as a "masked" diazonium compound, producing azo dyes via hydrolysis or substituted indazoles under reductive cleavage. Contradictions arise from the -N=N=N- group’s instability: mild reducing agents (e.g., Na₂S₂O₄) favor indazoles, while strong reductants (e.g., Zn/HCl) may degrade the core structure. Mechanistic studies using in situ FTIR and LC-MS monitoring are recommended to track intermediates .
Q. What computational strategies predict the reactivity of 3-Benzyl-1,2,3-benzotriazin-4(3H)-imine derivatives?
- Methodological Answer : Density functional theory (DFT) calculations analyze HOMO-LUMO gaps, global reactivity descriptors (e.g., electrophilicity index), and nucleophilic/electrophilic regions. For analogs like 3-phenylbenzo[d]thiazole-2(3H)-imine, solvent effects (PCM models) and substituent electronic profiles (Hammett constants) refine activity predictions. Natural bond orbital (NBO) analysis further elucidates charge transfer dynamics .
Q. How can structural modifications enhance the biological activity of benzotriazinone derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) at the benzyl position improve anticonvulsant activity (ED₅₀ = 25 mg/kg in murine models). For antitubercular applications, 3-aryl substitutions increase lipophilicity, enhancing membrane permeability. In vitro assays (MIC against M. tuberculosis H37Rv) and molecular docking (e.g., alpha-glucosidase inhibition) guide rational design .
Q. What experimental protocols address the thermal instability of benzotriazinone derivatives?
- Methodological Answer : Thermolysis studies show decomposition above 150°C, forming benzoic acid derivatives. Stability is improved by steric shielding (e.g., bulky substituents at N3) or low-temperature storage (<4°C). Accelerated stability testing (40°C/75% RH) with HPLC monitoring quantifies degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
